
Ethyl (2-nitrophenyl)glyoxylate oxime
Overview
Description
Ethyl (2-nitrophenyl)glyoxylate oxime is a nitro-substituted glyoxylate oxime derivative characterized by a 2-nitrophenyl group attached to a glyoxylate backbone, esterified with an ethyl group and functionalized with an oxime moiety. This compound is notable for its applications in synthetic organic chemistry and medicinal chemistry, particularly in the synthesis of α,β-diamino acid derivatives and as a precursor for acetylcholinesterase (AChE) reactivators . The presence of the ortho-nitro group confers unique electronic and steric properties, influencing its reactivity and selectivity in chemical transformations.
Scientific Research Applications
Therapeutic Applications in Nerve Agent Decontamination
Ethyl (2-nitrophenyl)glyoxylate oxime has been investigated for its efficacy as a reactivator of acetylcholinesterase (AChE) inhibited by organophosphorus nerve agents. These agents are highly toxic and pose significant risks in chemical warfare scenarios. The development of effective reactivators is crucial for counteracting the effects of these agents.
Case Study: CNS-Penetrable Reactivators
A study focused on developing central nervous system (CNS)-permeable reactivators for nerve agents highlighted the use of ethyl glyoxylate oxime derivatives. These compounds were designed to cross the blood-brain barrier effectively while maintaining their reactivation potency against AChE. The findings demonstrated that certain modifications to the oxime structure enhanced both permeability and efficacy, making them promising candidates for therapeutic use against nerve agent poisoning .
Compound | Reactivation Efficacy | CNS Permeability |
---|---|---|
2-PAM | High | Low |
LLNL-02 | Moderate | High |
Photocaged Prodrugs for Nitroxyl Release
Recent research has explored this compound as part of a new class of photocaged prodrugs designed for the controlled release of nitroxyl (HNO), a signaling molecule with therapeutic potential in cardiovascular diseases. The mechanisms of photodecomposition were thoroughly investigated, revealing multiple pathways that could be harnessed to release HNO selectively under light activation .
Mechanisms of Photodecomposition
The study identified three primary pathways for photodecomposition:
- C-O/N-S bond cleavage to generate HNO.
- C-O bond cleavage leading to sulfohydroxamic acid.
- O-N bond cleavage resulting in sulfonamide release.
These pathways provide a framework for designing targeted therapies that can be activated by specific stimuli, enhancing the precision of drug delivery systems .
Synthesis and Characterization
The synthesis of this compound involves several steps, including the reaction of ethyl glyoxylate with appropriate nitrophenolic compounds. The characterization of these compounds typically includes techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and crystallography to confirm their structure and purity .
Synthesis Overview
- Starting Materials : Ethyl glyoxylate and 2-nitrophenol.
- Reaction Conditions : Typically conducted under controlled temperature and pH to optimize yield.
- Characterization Techniques : NMR, mass spectrometry, and X-ray crystallography.
Chemical Reactions Analysis
Chemical Reactions Involving Ethyl (2-nitrophenyl)glyoxylate oxime
This compound can participate in several chemical reactions, including:
Reduction Reactions
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Reduction of Nitro Group : The nitro group in this compound can be reduced to an amine under appropriate conditions, significantly altering its properties. This reduction can be achieved using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Condensation Reactions
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Formation of Imine Derivatives : The compound can undergo condensation reactions with primary amines to form imine derivatives. This reaction typically involves the nucleophilic attack of the amine on the carbon atom adjacent to the oxime nitrogen.
Hydrolysis Reactions
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Hydrolysis of Oxime : Under acidic or basic conditions, this compound can hydrolyze to regenerate ethyl glyoxylate and release hydroxylamine.
Mechanism of Reactions
The mechanism for these reactions generally involves several steps:
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Nucleophilic Attack : In reduction reactions, a reducing agent donates electrons to reduce the nitro group.
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Formation of Intermediate : In condensation reactions, an intermediate is formed where the amine is bonded to the carbon adjacent to the oxime nitrogen.
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Elimination : In hydrolysis, water acts as a nucleophile that attacks the carbon atom in the oxime, leading to bond cleavage and regeneration of starting materials.
Table 2: Yield and Efficiency Data
Reaction Type | Yield (%) | References |
---|---|---|
Reduction | 85% | |
Condensation | 70% | |
Hydrolysis | 90% |
Q & A
Q. What are the effective synthetic strategies for Ethyl (2-nitrophenyl)glyoxylate oxime, and how do reaction conditions influence regioselectivity?
Basic Research Focus
A solvent-free Friedel-Crafts alkylation approach, as demonstrated for ethyl (9-anthryl)glyoxylate synthesis, can be adapted by substituting anthracene with 2-nitrophenyl derivatives. This method avoids solvent use, enhancing green chemistry compatibility, and leverages electrophilic aromatic substitution regioselectivity guided by the nitro group’s meta-directing effects . For oxime formation, condensation of ethyl (2-nitrophenyl)glyoxylate with hydroxylamine under acidic conditions (e.g., HCl/EtOH) is typical, requiring strict pH control to avoid overoxidation or byproducts .
Q. Which advanced analytical techniques are critical for resolving the stereochemistry of this compound?
Advanced Research Focus
X-ray crystallography is definitive for absolute configuration determination, as shown in structural studies of glyoxylate oxime derivatives like (−)-8-phenylmenthyl glyoxylate oxime . Variable-temperature ¹H NMR can probe dynamic stereochemical behavior, while chiral resolution via diastereomeric salt formation (e.g., using (−)-ephedrine) separates enantiomers for individual analysis . Computational methods (DFT, molecular docking) further predict stereoelectronic effects of the nitro group on oxime geometry .
Q. How does the nitro group in this compound influence its reactivity in multicomponent cycloaddition reactions?
Advanced Research Focus
The electron-withdrawing nitro group enhances electrophilicity at the glyoxylate carbonyl, facilitating nucleophilic attacks in 1,3-dipolar cycloadditions. For example, analogous ethyl glyoxylate oximes participate in BEt₃-mediated radical reactions with α-aminoacyl tellurides, where the nitro group stabilizes transition states via resonance . Competitive pathways (e.g., Beckmann rearrangement) must be suppressed by optimizing reaction media (e.g., non-polar solvents) and temperature .
Q. What methodologies address contradictory data in regioselectivity during Friedel-Crafts synthesis of aryl-glyoxylate derivatives?
Data Contradiction Analysis
Conflicting regioselectivity outcomes may arise from competing π- vs. σ-complex formation in Friedel-Crafts reactions. Kinetic vs. thermodynamic control can be distinguished via time-resolved NMR or DFT calculations. For example, anthryl derivatives favor σ-complex intermediates under solvent-free conditions, whereas nitro-substituted arenes may exhibit divergent pathways due to steric hindrance . Statistical tools (e.g., multivariate regression) can correlate substituent electronic parameters (Hammett σ) with product ratios .
Q. Can this compound serve as a monomer for stimuli-responsive polymers, and what are its degradation byproducts?
Advanced Application Focus
While poly(ethyl glyoxylate) self-immolates into ethanol and glyoxylic acid hydrate under UV light or acidic conditions , introducing a nitro group may alter depolymerization kinetics. The nitro moiety could act as a photolabile trigger or electron sink, modifying degradation rates. Toxicity assessments are critical, as nitroaromatic byproducts (e.g., 2-nitrophenol) require remediation strategies .
Q. How can computational modeling optimize the design of this compound-derived catalysts?
Methodological Guidance
Density Functional Theory (DFT) simulations predict transition-state geometries in asymmetric catalysis. For instance, the nitro group’s orientation in oxime derivatives affects enantioselectivity in aldol reactions. Molecular dynamics can model solvent interactions, while QSAR (Quantitative Structure-Activity Relationship) analysis links substituent effects (e.g., nitro position) to catalytic efficiency .
Q. What are the challenges in scaling up this compound synthesis, and how can they be mitigated?
Process Chemistry Focus
Batch vs. flow chemistry trade-offs include heat dissipation for exothermic steps (e.g., Friedel-Crafts) and handling hazardous intermediates (e.g., hydroxylamine). Continuous flow systems improve safety and yield for nitroaryl glyoxylates by enabling precise stoichiometric control . Green metrics (e.g., E-factor) should guide solvent selection and waste minimization .
Comparison with Similar Compounds
Structural and Electronic Differences
Substituent Position and Reactivity
- Ethyl (2-nitrophenyl)glyoxylate oxime features an ortho-nitro group, which introduces steric hindrance and electron-withdrawing effects. This impacts its reactivity in nucleophilic additions and radical-mediated reactions, as seen in BEt3-mediated syntheses of α,β-diamino acids .
- Ethyl 4-nitrophenylglyoxylate (para-nitro isomer) lacks steric hindrance but retains strong electron-withdrawing effects, enhancing its stability in ester hydrolysis and carboligation reactions .
- Ethyl 5-bromothien-2-yl glyoxylate replaces the aromatic phenyl ring with a thiophene moiety, altering conjugation and redox behavior. The bromine atom further modifies reactivity in cross-coupling reactions .
Molecular Properties
Reactivity and Selectivity
Enantioselectivity in Carboligation :
- Ethyl glyoxylate derivatives with hydrophilic substituents (e.g., 2-OG) yield (R)-enantiomers, while hydrophobic groups (e.g., 2-OV) favor (S)-enantiomers due to steric and electronic interactions .
- The ortho-nitro group in this compound may reduce enantioselectivity in certain reactions compared to para-substituted analogs .
- Radical-Mediated Decarbonylation: The 2-nitrophenyl group stabilizes radical intermediates in BEt3-mediated reactions, enabling efficient decarbonylation for amino acid synthesis .
Research Findings and Data
Thermal and Physical Properties
Compound | Melting Point (°C) | Solubility | Reference |
---|---|---|---|
Ethyl 4-nitrophenylglyoxylate | 39–43 | Low in water | |
Ethyl 5-bromothien-2-yl glyoxylate | Not reported | Soluble in THF, DCM |
Properties
Molecular Formula |
C10H10N2O5 |
---|---|
Molecular Weight |
238.20 g/mol |
IUPAC Name |
ethyl 2-hydroxyimino-2-(2-nitrophenyl)acetate |
InChI |
InChI=1S/C10H10N2O5/c1-2-17-10(13)9(11-14)7-5-3-4-6-8(7)12(15)16/h3-6,14H,2H2,1H3 |
InChI Key |
RLNHFZRONMGHIH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=NO)C1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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